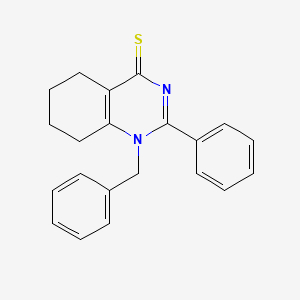

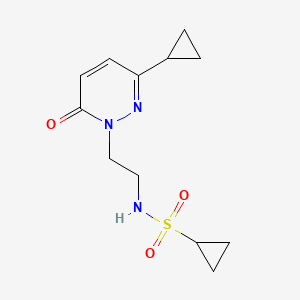

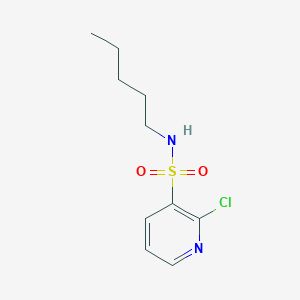

![molecular formula C14H19ClN2O3 B2536903 (2,3-二氢苯并[b][1,4]二氧杂环-5-基)(3-甲基哌嗪-1-基)甲酮盐酸盐 CAS No. 1353985-90-6](/img/structure/B2536903.png)

(2,3-二氢苯并[b][1,4]二氧杂环-5-基)(3-甲基哌嗪-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

PARP1 Inhibition

PARP1 (Poly ADP-ribose polymerase 1): is a crucial enzyme involved in DNA repair processes, particularly single-strand DNA break repair. Researchers have explored PARP1 as a target for anticancer drugs. In a study by Shao et al., a Maybridge small molecule library was virtually screened using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model. Eleven compounds were identified, and three of them exhibited PARP1 inhibitory activity:

Among these, Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) was selected as a lead. Further chemical modifications, including scaffold hopping and analogue synthesis, led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (Compound 49) as the most potent PARP1 inhibitor in the series .

B-Raf Kinase Inhibition

The compound’s structure also suggests potential as a B-Raf kinase inhibitor. Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been designed and modified for this purpose. These derivatives exhibit inhibitory activity against B-Raf kinase, which plays a role in cell signaling pathways and cancer progression .

Asymmetric Intramolecular Aryl C–O Bond Formation

Researchers have developed a palladium-catalyzed, highly enantioselective intramolecular O-arylation method based on an asymmetric desymmetrization strategy. This method allows the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . While this application is not directly related to the compound’s biological activity, it highlights its synthetic utility.

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine

Starting from 2,3-dihydroxybenzoic acid, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and subsequent hydrolysis and salification. This synthesis pathway demonstrates the compound’s versatility in organic synthesis .

安全和危害

未来方向

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-10-9-16(6-5-15-10)14(17)11-3-2-4-12-13(11)19-8-7-18-12;/h2-4,10,15H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNIBNFXJWHAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)